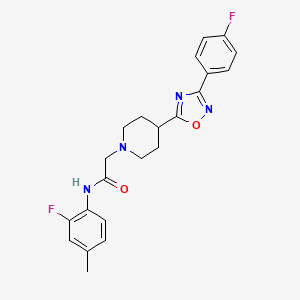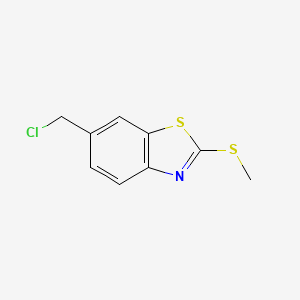
Benzothiazole, 6-(chloromethyl)-2-(methylthio)-
Overview
Description
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Another method for the synthesis of benzothiazole derivatives involves using recyclable ZnO-NPs via a ball-milling strategy .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be influenced by the positional change of the BTD–TPE moiety ortho, meta, and para to the phenyl BT unit .Chemical Reactions Analysis
Benzothiazole sulfones can undergo a heavy-metal-free desulfonylative Giese-type reaction under visible-light conditions . A copper-catalyzed tandem cyclization with o-haloanilines, elemental sulfur, and terminal alkynes as raw materials can be used to assemble diverse benzothiazole derivatives .Mechanism of Action
Benzothiazole derivatives have shown different modes of action based on aryl group substitution. Some compounds have a membrane perturbing mode of action, and an intracellular mode of action due to binding with DNA . Another benzothiazole-based Schiff-base was identified as an AIE-active molecule that exhibits excited-state intramolecular proton transfer (ESIPT) .
properties
IUPAC Name |
6-(chloromethyl)-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUIIRDOHFVYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 6-(chloromethyl)-2-(methylthio)- | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


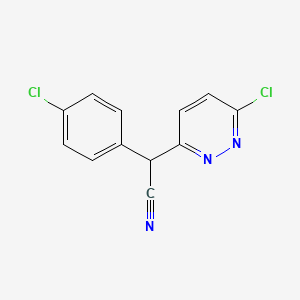
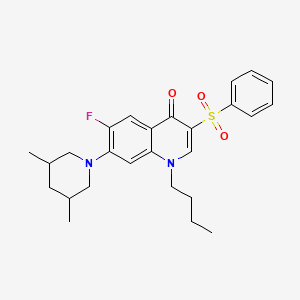
![N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2792962.png)
![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792963.png)
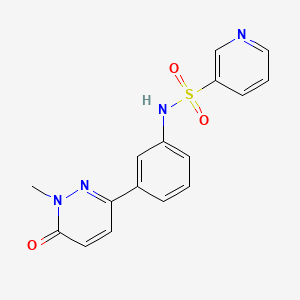
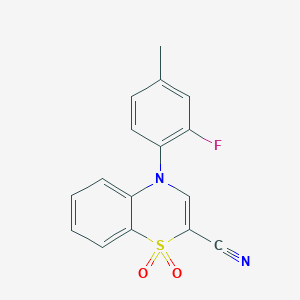
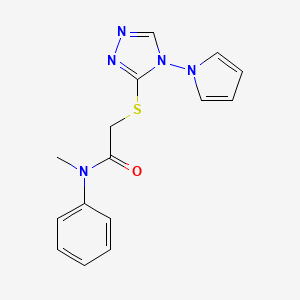
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B2792972.png)
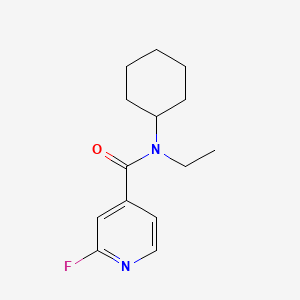
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2792977.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2792978.png)
